

Quantitative Profile of Diaplasinin (PAI-749)

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Compound Focus: Diaplasinin

CAS No.: 481631-45-2

Cat. No.: S538532

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The table below summarizes the key quantitative data available for **Diaplasinin**.

Parameter	Value / Description	Context / Assay
IC ₅₀ (General PAI-1)	295 nM [1]	In vitro inhibition of PAI-1 [1].
IC ₅₀ (tPA preservation)	157 nM [1]	Preservation of tissue-type Plasminogen Activator activity in the presence of PAI-1 [1].
IC ₅₀ (uPA preservation)	87 nM [1]	Preservation of urokinase-type Plasminogen Activator activity in the presence of PAI-1 [1].
Apparent K _d	254 nM [1]	Determined by fluorescence quenching of fluorophore-tagged PAI-1 (PAI-NBD119) [1].
Molecular Weight	501.62 g/mol [1]	Chemical formula: C ₃₂ H ₃₁ N ₅ O [1].
CAS Number	481631-45-2 [1]	-

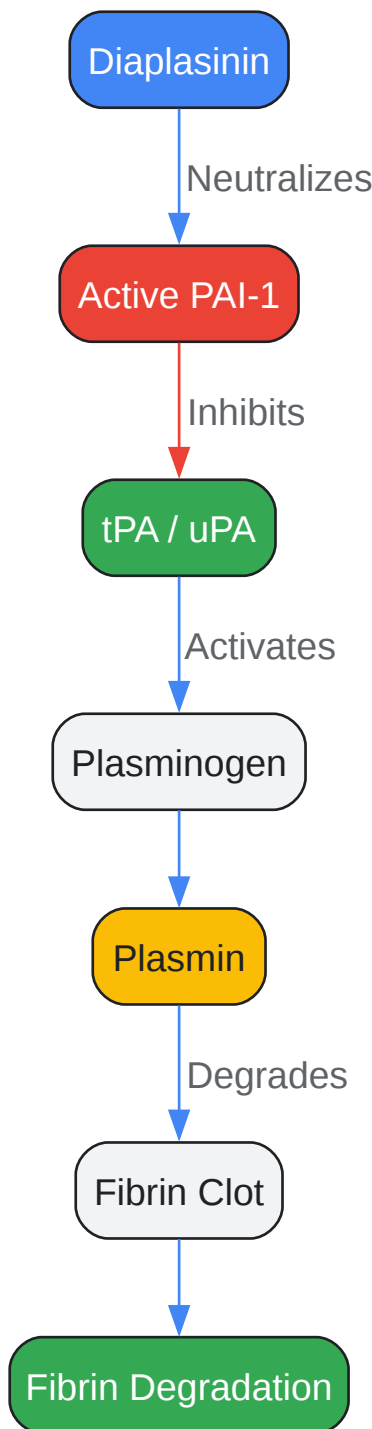
Experimental Protocols & Context

The search results provide details on the biological role of PAI-1 and the general mechanisms through which inhibitors like **Diaplasinin** are evaluated.

- **PAI-1 Biological Function:** PAI-1 is the primary physiological inhibitor of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators. By inhibiting these activators, PAI-1 reduces the conversion of plasminogen to plasmin, thereby slowing the breakdown of fibrin blood clots. Elevated PAI-1 activity can lead to a pro-thrombotic state [2] [3].
- **Mechanism of PAI-1 Inhibitors:** While the exact mechanism of **Diaplasinin** is not detailed in the results, research on other small-molecule PAI-1 inhibitors provides insight. For example, the compound AZ3976 inhibits PAI-1 by binding to a latent-like form of the protein and **accelerating the transition from the active to the latent (inactive) state**, thereby neutralizing it [2].
- **Key Assay Types:** The data for **Diaplasinin** was likely generated through standard biochemical and cell-based assays used in the field [2]:
 - **Chromogenic Assays:** Measure the IC_{50} of a compound by using a substrate that changes color when cleaved by a target enzyme (like tPA). The recovery of enzyme activity in the presence of both PAI-1 and the inhibitor is quantified.
 - **Plasma Clot Lysis Assay:** Evaluates the functional, profibrinolytic effect of an inhibitor in a more physiologically relevant environment by measuring the time it takes for a clot to dissolve.
 - **Fluorescence Quenching:** Used to determine binding affinity (K_d), where the binding of a compound to a fluorescently-tagged protein (like PAI-NBD119) causes a change in fluorescence intensity [1].

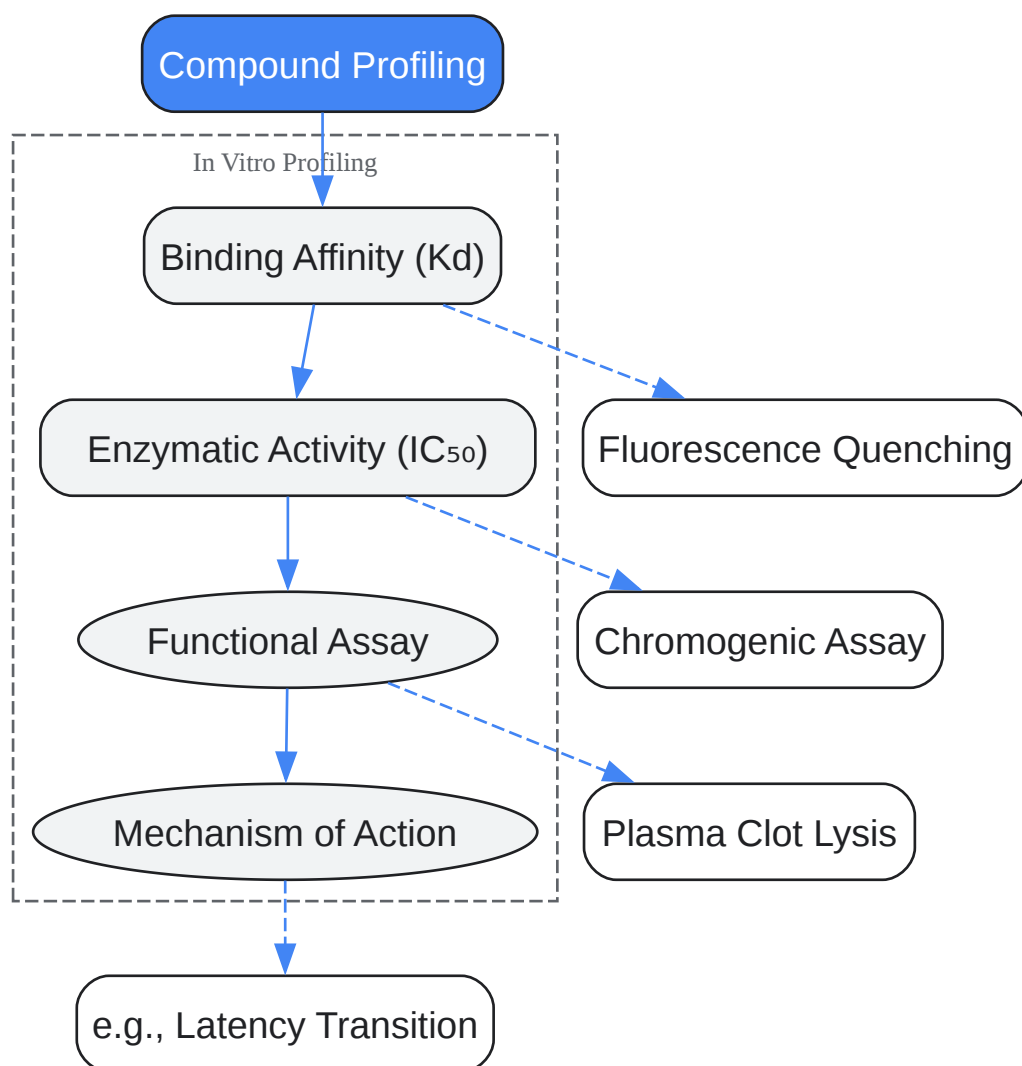
PAI-1 Signaling Pathway and Inhibitor Workflow

The following diagrams, created using Graphviz, illustrate the relevant biological pathway and a logical workflow for profiling an inhibitor like **Diaplasinin**.



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Diagram 1: **Diaplasinin** restores fibrinolysis by inhibiting PAI-1, thereby allowing natural clot breakdown processes to proceed.



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Diagram 2: A generalized workflow for profiling a PAI-1 inhibitor like **Diaplasinin**, from initial binding to functional mechanism.

Research Context and Conclusion

Based on the search results, it appears that the development of oral PAI-1 inhibitors like **Diaplasinin** has progressed slowly. One source notes, "it is fair to say that development of oral PAI inhibitors has been progressing slowly, probably due to the plasticity of this unique target with no obvious druggable sites" [2]. Furthermore, while **Diaplasinin** was tested ex vivo in human blood, one study found it **did not have an effect on in vitro or ex vivo thrombus formation or fibrinolysis** in the tested model [2].

The preliminary data for **Diaplasinin** demonstrates its potency as a PAI-1 inhibitor in biochemical assays. However, the available information is not highly current, and the compound's progression in the drug development pipeline is unclear. For a complete picture, consulting recent scientific literature and clinical trial databases would be a necessary next step.

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References

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2. Characterization of a Small Molecule Inhibitor of Plasminogen ... [pmc.ncbi.nlm.nih.gov]
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